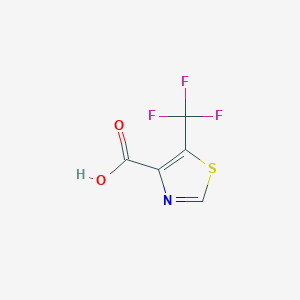

5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESLCUOAZZCUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900530-68-9 | |

| Record name | 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and pharmacological properties. When appended to a heterocyclic system like thiazole, it creates a building block of significant interest. This guide provides an in-depth technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a key intermediate for researchers and scientists. We will delve into its core chemical properties, proven synthetic routes, reactivity profile, and its role as a precursor to advanced functional molecules. The thiazole ring itself is a privileged structure, appearing in numerous FDA-approved drugs, and its combination with a trifluoromethyl group enhances its potential by improving metabolic stability, lipophilicity, and binding affinity.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its effective application in synthesis and development. This compound is typically a light yellow to yellow solid under standard conditions.[3] The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid has a profound impact on the molecule's electronic character and acidity.

Core Data Summary

| Property | Value / Description | Source(s) |

| Molecular Formula | C₅H₂F₃NO₂S | [4] |

| Molecular Weight | 197.14 g/mol | [3][4] |

| CAS Number | 900530-68-9 | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| pKa (Predicted) | 2.57 ± 0.36 | [3] |

| Boiling Point (Predicted) | 288.3 ± 40.0 °C | [3] |

| Storage Conditions | 2-8°C | [3] |

| Solubility Profile | Expected to be soluble in polar organic solvents like ethanol, DMSO, and chloroform, with slight solubility in water. | [5] |

The predicted pKa of ~2.57 indicates that it is a relatively strong carboxylic acid. This is a direct consequence of the inductive effect of the CF3 group, which stabilizes the carboxylate anion. This enhanced acidity is a key consideration for its reactivity, particularly in salt formation and nucleophilic acyl substitution reactions.

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of trifluoromethyl-substituted thiazoles often relies on established heterocyclic chemistry principles, adapted for fluorinated building blocks. A common and effective strategy involves the Hantzsch thiazole synthesis or variations thereof, followed by functional group manipulations. A prevalent pathway is the hydrolysis of a corresponding ester precursor, which is often more readily synthesized.

General Synthetic Workflow

A robust method for preparing related structures, which can be adapted for this specific molecule, starts from trifluoroacetic ethyl acetoacetate. This undergoes chlorination, followed by a cyclization reaction with a thioamide (like thioacetamide for a 2-methyl derivative, or thiourea for a 2-amino precursor which can then be removed), and finally hydrolysis of the resulting ester.[6]

Caption: General synthetic workflow for thiazole-4-carboxylic acids.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol is adapted from the synthesis of a closely related analogue, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and represents a reliable final step to obtain the target molecule from its ester precursor.[7]

Objective: To synthesize this compound via hydrolysis of its corresponding ethyl or methyl ester.

Materials:

-

Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) for washing (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ester (e.g., 0.10 mol) in ethanol (150-200 mL).

-

Addition of Base: Prepare a solution of sodium hydroxide (e.g., 0.15 mol) in water (150-200 mL) and add it to the stirred solution of the ester. The stoichiometry is crucial; an excess of base ensures complete hydrolysis.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water (e.g., 200 mL) and cool it in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to a pH of 1. The product will precipitate as a solid. The low pH is necessary to fully protonate the carboxylate and induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and optionally with a cold non-polar solvent like dichloromethane (1 x 100 mL) to remove any remaining organic impurities.

-

Drying: Dry the purified solid in a vacuum oven to obtain the final product, this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the carboxylic acid functional group. Its primary application in drug discovery and organic synthesis is as a scaffold for building more complex molecules, most commonly through the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid can be readily converted to amides, which are prevalent in pharmaceuticals. This transformation typically involves an initial activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.

Sources

- 1. 68936-95-8 CAS MSDS (METHYL GLUCOSIDE SESQUISTEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester (CAS 74367-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 900530-68-9 [chemicalbook.com]

- 4. This compound [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the Structure Elucidation of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9)

Abstract

This technical guide presents a comprehensive, predictive framework for the structure elucidation of the compound identified by CAS number 900530-68-9, which is named 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages established analytical principles and spectral data from closely related, structurally analogous compounds. By examining validated data from similar chemical entities, we provide a robust, step-by-step methodology for researchers, scientists, and drug development professionals to confirm the structure of this compound. This guide covers a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry), and the logical workflow for piecing together the molecular puzzle.

Introduction: The Chemical Identity of CAS 900530-68-9

The compound assigned the CAS registry number 900530-68-9 is identified as This compound . Its fundamental properties, as collated from various chemical suppliers, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 900530-68-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₅H₂F₃NO₂S | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Predicted Boiling Point | 288.3 ± 40.0 °C | [1] |

The core structure is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in many biologically active molecules. The elucidation of its precise structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in any application.

Proposed Synthetic Pathway: A Retro-Synthetic Approach

A plausible synthetic route for this compound can be inferred from established methods for synthesizing substituted thiazoles. A common and effective strategy is the Hantzsch thiazole synthesis. However, given the substitution pattern, a more likely modern approach would involve the hydrolysis of a corresponding ester, which is a common final step in the synthesis of carboxylic acids to avoid purification difficulties with the acid functionality present during intermediate steps.

A patent for the synthesis of the closely related 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid describes a three-step one-pot synthesis starting from ethyl trifluoroacetoacetate, which is chlorinated, cyclized with thioacetamide, and then hydrolyzed.[2] A similar strategy could be envisioned for the target molecule.

Alternatively, a more direct and commonly employed laboratory-scale synthesis would be the hydrolysis of the corresponding ethyl or methyl ester. The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been reported via the hydrolysis of its methyl ester using sodium hydroxide in aqueous ethanol.[3]

Experimental Protocol: Ester Hydrolysis

Objective: To synthesize this compound from its corresponding ethyl ester.

Materials:

-

Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

Dissolve ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate in ethanol.

-

Prepare a solution of sodium hydroxide in water and add it to the ester solution.

-

Heat the reaction mixture at reflux (approximately 80-90°C) for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 1 using concentrated HCl. This will precipitate the carboxylic acid.

-

Filter the solid precipitate and wash it with cold deionized water, followed by a wash with dichloromethane to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to yield the final product, this compound.

Spectroscopic Analysis for Structure Confirmation

The cornerstone of structure elucidation lies in the interpretation of spectroscopic data. Below, we predict the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra for this compound, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The structure of this compound contains two protons: one on the thiazole ring (C2-H) and one on the carboxylic acid group (-COOH).

-

Thiazole Proton (C2-H): The proton at the C2 position of a thiazole ring typically appears in the downfield region of the spectrum due to the deshielding effects of the adjacent sulfur and nitrogen atoms. For the parent compound, thiazole, the C2-H proton resonates at approximately 8.8 ppm.[4] We can predict a similar chemical shift for the target molecule.

-

Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm.

Predicted ¹H NMR Data (in CDCl₃):

-

δ ~8.8-9.0 ppm (s, 1H, C2-H)

-

δ ~10-13 ppm (br s, 1H, -COOH)

Predicted ¹³C NMR Spectrum

The molecule has five carbon atoms in unique chemical environments.

-

Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to both N and S, will be significantly downfield. The C4 and C5 carbons will also be in the aromatic/heteroaromatic region. For a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole carbons appear at approximately 168.9 ppm (C=O), 164.2 ppm (q, J = 36.5 Hz, C5), and 146.5 ppm (C4).[5]

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. In the aforementioned related ester, this carbon appears as a quartet at 123.3 ppm with a large coupling constant (J ≈ 269 Hz).[5]

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.

Predicted ¹³C NMR Data (in CDCl₃):

-

δ ~165-175 ppm (C=O)

-

δ ~160-165 ppm (q, J ≈ 35-40 Hz, C5)

-

δ ~145-150 ppm (C4)

-

δ ~150-155 ppm (C2)

-

δ ~120-125 ppm (q, J ≈ 270 Hz, CF₃)

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly informative for fluorinated compounds. The trifluoromethyl group will give a single signal. For ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the ¹⁹F NMR shows a singlet at -52.44 ppm.[5] A similar chemical shift is expected for the target compound.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

-

δ ~ -50 to -60 ppm (s, 3F)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Predicted Key IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300-2500 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1760-1690 cm⁻¹.[6]

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

-

C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural clues.

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₂F₃NO₂S.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF₃), and potentially cleavage of the thiazole ring. The fragmentation of trifluoromethyl-substituted heterocyles often involves the loss of the CF₃ radical.[7]

Predicted Fragmentation:

-

Loss of -OH from the carboxylic acid.

-

Loss of -COOH.

-

Loss of -CF₃.

X-ray Crystallography: The Definitive Proof

For a definitive, unambiguous structure determination, single-crystal X-ray crystallography is the gold standard. A crystalline derivative of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been successfully analyzed by this method, confirming the connectivity and geometry of the molecule.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous solid-state structure of this compound.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, acetone, ethyl acetate, hexane, or mixtures thereof).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Conclusion: A Unified Approach to Structure Elucidation

The elucidation of the structure of CAS 900530-68-9, this compound, requires a multi-faceted analytical approach. While this guide provides a predictive framework based on sound chemical principles and data from analogous compounds, the definitive confirmation of its structure must be based on the acquisition and interpretation of experimental data for the compound itself. The proposed workflow, combining synthesis with a suite of spectroscopic techniques and culminating in X-ray crystallography, represents a robust and reliable strategy for any researcher or organization working with this molecule. This self-validating system ensures that the chemical identity is confirmed with the highest degree of confidence, which is essential for any downstream application in research and development.

References

-

Liu, J., Chen, J., Zhao, G., & Wang, Y. (2008). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2004. [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate. Retrieved December 31, 2025, from [Link]

-

Geetha, D., Mohan Kumar, T. M., Anil Kumar, H. G., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData, 8(9), x230914. [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved December 31, 2025, from [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Liu, J. (2009). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2500. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-depth Technical Guide to the Solubility Profile of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Given the critical role of solubility in influencing bioavailability, formulation, and overall therapeutic efficacy, a thorough understanding of this physicochemical parameter is paramount. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust solubility assessment.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance. It dictates the rate and extent of absorption, thereby influencing the ultimate bioavailability of the drug. For a compound like this compound, which contains a carboxylic acid moiety and a trifluoromethyl group, its solubility is expected to be highly dependent on the pH and the polarity of the solvent system. The thiazole ring itself is a key heterocycle in many pharmacologically active agents, making the study of its derivatives of significant interest.[1][2]

This guide will provide the necessary protocols to empirically determine the thermodynamic solubility of this compound, a crucial step in its pre-formulation and development pathway.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₂S | [3] |

| Molecular Weight | 197.14 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| CAS Number | 900530-68-9 | [3] |

| Synonyms | 5-(Trifluoromethyl)thiazole-4-carboxylic acid, 4-Thiazolecarboxylic acid, 5-(trifluoromethyl)- | [3] |

The presence of both a hydrogen-bond donating carboxylic acid group and a lipophilic trifluoromethyl group suggests a complex solubility behavior that will be highly influenced by the choice of solvent.

Theoretical Considerations for Solubility

The solubility of a weak acid like this compound is governed by its pKa and the pH of the medium. In its protonated (unionized) form, it will generally exhibit lower aqueous solubility. As the pH of the solution increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. This is a critical consideration for formulation development, especially for oral dosage forms that will encounter varying pH environments in the gastrointestinal tract.

Carboxylic acids are generally more soluble in basic solutions such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) due to the formation of water-soluble salts.[5]

Experimental Determination of Thermodynamic Solubility

The most widely accepted method for determining thermodynamic solubility is the shake-flask method .[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low protein binding)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each test solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a pre-validated analytical method. HPLC-UV is often preferred as it can separate the analyte from any potential impurities or degradation products.[7] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Analytical Method Development for Quantification

A reliable analytical method is crucial for accurate solubility determination. HPLC-UV is a robust choice.

Suggested HPLC-UV Method Parameters (to be optimized)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by UV-Vis spectral scan of the compound.

-

Column Temperature: 25 °C

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

pH-Dependent Solubility Profile

For ionizable compounds like this carboxylic acid, determining the solubility at different pH values is essential. The shake-flask method can be adapted using a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

Protocol for pH-Solubility Profile

-

Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.

-

Perform the shake-flask solubility determination as described in section 4.3 for each buffer.

-

Measure the final pH of each saturated solution after equilibration, as it may differ from the initial buffer pH.

-

Plot the determined solubility as a function of the final measured pH.

This profile is critical for predicting the in vivo behavior of the compound.

Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| Water | 25 | Experimental Value | Measured Value |

| PBS (pH 7.4) | 37 | Experimental Value | Measured Value |

| 0.1 N HCl | 37 | Experimental Value | Measured Value |

| Ethanol | 25 | Experimental Value | N/A |

| Methanol | 25 | Experimental Value | N/A |

| Acetonitrile | 25 | Experimental Value | N/A |

| DMSO | 25 | Experimental Value | N/A |

The results will provide valuable insights for selecting appropriate solvents for formulation, analytical method development, and further in vitro and in vivo studies.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other similar chemical entities. The interplay between the compound's acidic nature and the properties of the solvent systems underscores the importance of a comprehensive solubility assessment.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.

- LibreTexts. (2021).

- CymitQuimica. (n.d.). This compound.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert Opinion on Drug Discovery, 1(4), 317-327.

- National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University. (2006).

- Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco.

- Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts. (2020). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified.

- ChemicalBook. (n.d.). This compound.

- CAS Common Chemistry. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester.

- Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem.

- National Institutes of Health. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- National Institutes of Health. (2007). 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

- ResearchGate. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.

- Reddit. (2023). carboxylic acid solubility + TLC.

- TCI Chemicals. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid.

- Synblock. (n.d.). CAS 1246006-74-5 | 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid.

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate | C5HF3NO2S- | CID 28875572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

discovery and history of trifluoromethylthiazoles

An In-depth Technical Guide to the Discovery and History of Trifluoromethylthiazoles

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] The thiazole ring, a privileged structure in numerous bioactive compounds, presents a particularly valuable core for such modifications.[3] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylthiazoles, charting the journey from early synthetic challenges to the sophisticated methodologies employed today. We will explore the causal-driven progression of synthetic strategies, from classical condensation reactions using trifluoromethylated building blocks to the advent of modern direct trifluoromethylation techniques. This narrative is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this critical class of compounds.

Introduction: The Strategic Union of CF₃ and Thiazole

The trifluoromethyl group is not merely a bioisostere for a methyl group; its unique properties—high electronegativity, metabolic stability, and significant lipophilicity—make it a powerful tool for modulating drug-receptor interactions and improving pharmacokinetic profiles.[1][4] When appended to an aromatic system, the CF₃ group can enhance membrane permeability and block metabolic hotspots, often leading to compounds with superior potency and longer half-lives.[5]

Concurrently, the thiazole moiety is a recurring motif in a multitude of natural products and synthetic drugs, including the first antibiotic, penicillin.[3] Its ability to engage in hydrogen bonding and its unique electronic properties make it an exceptional scaffold for designing molecules with diverse therapeutic applications, from anticancer to antimicrobial agents.[3][6]

The convergence of these two entities—the trifluoromethyl group and the thiazole ring—creates a class of molecules with substantial potential in drug discovery. However, the synthesis of these compounds has historically presented significant challenges, driving decades of innovation in synthetic organic chemistry.

The Genesis of Trifluoromethylthiazoles: A Historical Perspective

The initial forays into organofluorine chemistry were often characterized by harsh reaction conditions and limited substrate scope. The first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, was reported by Frédéric Swarts in 1892.[7][8] However, the translation of these early methods to sensitive heterocyclic systems like thiazole was not straightforward.

Early strategies for synthesizing trifluoromethylthiazoles largely avoided the direct trifluoromethylation of a pre-formed thiazole ring, which was technologically challenging. Instead, chemists relied on constructing the thiazole ring from precursors already bearing the CF₃ group. This "building block" approach remains a robust and widely used strategy today.

A 2014 review noted that among the three possible regioisomers, the synthesis of unsubstituted 2-(trifluoromethyl)thiazole was only a relatively recent development, highlighting the synthetic hurdles.[9] The synthesis of derivatives, however, has a longer history, often relying on classical cyclization reactions.

Evolution of Synthetic Methodologies

The synthetic routes to trifluoromethylthiazoles can be broadly categorized into two main strategies: the building block approach and direct trifluoromethylation.

The Building Block Approach: Constructing the Ring

This strategy is predicated on the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, which involves the cyclocondensation of an α-haloketone with a thioamide.[10] To generate trifluoromethylthiazoles, trifluoromethylated versions of the requisite building blocks are used.

Synthesis of 4-CF₃-Thiazoles: A well-documented route involves the reaction of a thioamide or thiourea with a trifluoromethylated α-diazoketone, such as 3-diazo-1,1,1-trifluoropropan-2-one.[11] This method provides access to 2-amino- and 2-aryl-4-trifluoromethyl-1,3-thiazoles. The causality behind this choice is the high reactivity of the diazoketone, which, in the presence of a Lewis acid like BF₃·OEt₂, readily forms a reactive intermediate that undergoes cyclization with the sulfur nucleophile.[11]

Synthesis of 5-CF₃-Thiazoles: The synthesis of 5-trifluoromethylthiazole derivatives often utilizes trifluoroacetic anhydride as the source of the CF₃ group. For example, fused systems like 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines can be prepared by reacting 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride, which drives the formation of the pyrimidine ring.[6]

Direct Trifluoromethylation: Modifying the Ring

The direct introduction of a CF₃ group onto a pre-existing thiazole ring represents a more modern and atom-economical approach. These methods have evolved significantly with the development of novel trifluoromethylating reagents and catalytic systems.

Electrophilic Trifluoromethylation: The concept of an "electrophilic" CF₃⁺ source was pioneered by Yagupolskii in 1984.[7][12] Modern reagents, such as Umemoto and Togni reagents, are shelf-stable and can trifluoromethylate a range of nucleophiles.[12] While highly effective for many systems, their application to electron-deficient heterocycles like thiazole can be challenging and may require harsh conditions or directing groups.[12]

Radical Trifluoromethylation: The generation of the trifluoromethyl radical (•CF₃) offers a powerful method for C-H functionalization. Recent advances in photoredox catalysis have enabled the trifluoromethylation of heterocycles under mild conditions.[9] For instance, the reaction of 4-methylthiazole with CF₃SO₂Cl under photoredox conditions predominantly yields 4-methyl-5-(trifluoromethyl)thiazole.[9] This approach is powerful because the photocatalyst can convert a stable CF₃ precursor into a highly reactive •CF₃ radical using visible light, a mild and sustainable energy source.

Comparative Analysis and Experimental Protocols

The choice of synthetic strategy depends on the desired regioisomer, available starting materials, and required scale. The building block approach often provides better regiocontrol, while direct trifluoromethylation offers advantages in late-stage functionalization.

| Method | CF₃ Source | Position Selectivity | Key Advantages | Common Limitations |

| Hantzsch-Type (Building Block) | CF₃-α-haloketones, CF₃-diazoketones | C4 or C5 (depends on synthon) | High regiocontrol, robust, well-established. | Requires synthesis of specific fluorinated precursors. |

| Direct Radical (Photoredox) | CF₃SO₂Cl, CF₃I | C5 (for 4-substituted), C2 | Mild conditions, high functional group tolerance, late-stage functionalization. | Can have regioselectivity issues with complex substrates. |

| Direct Electrophilic | Togni/Umemoto Reagents | Varies | Commercially available reagents. | Often requires harsh conditions or directing groups for less reactive heterocycles. |

Detailed Protocol: Synthesis of 2-Aryl-4-trifluoromethyl-1,3-thiazole

This protocol is adapted from methodologies described for the reaction of trifluoroacetyldiazomethane with thioamides.[11]

Objective: To synthesize a 2-aryl-4-trifluoromethyl-1,3-thiazole via a Lewis acid-catalyzed cyclocondensation.

Materials:

-

Aromatic Thioamide (1.0 eq)

-

3-Diazo-1,1,1-trifluoropropan-2-one (1.1 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic thioamide (1.0 eq) and anhydrous THF.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution. The Lewis acid activates the diazoketone for nucleophilic attack.

-

Reagent Addition: Add a solution of 3-diazo-1,1,1-trifluoropropan-2-one (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via cyclization to form a thiazoline intermediate.

-

Dehydration: Once the starting material is consumed, cool the reaction mixture to 0 °C. Sequentially add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). This combination acts as a dehydrating agent to convert the thiazoline intermediate to the aromatic thiazole.

-

Workup: After stirring for 1-2 hours, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-trifluoromethyl-1,3-thiazole.

Applications in Medicinal Chemistry and Drug Design

The trifluoromethylthiazole scaffold is an emerging feature in the design of new therapeutic agents. Its unique combination of properties makes it suitable for targeting a range of biological systems.

| Compound Class | Therapeutic Target/Application | Significance of CF₃-Thiazole | Reference |

| Thiazolo[4,5-d]pyrimidines | Anticancer Agents | The CF₃ group enhances lipophilicity and metabolic stability, potentially improving cell permeability and overall efficacy. | [6] |

| Fanetizole Analogues | Immunomodulatory Agents | Trifluoromethylated versions of existing drugs are synthesized to explore improved pharmacological profiles. | [11] |

| Hydrazinylthiazoles | Antidiabetic (α-amylase inhibitors) | The presence and position of the CF₃ group on an attached phenyl ring significantly modulates the inhibitory potential. | [13] |

The drug Celecoxib, a well-known anti-inflammatory agent, features a trifluoromethyl group on a pyrazole ring, demonstrating the clinical success of incorporating CF₃ into five-membered heterocycles.[7] This success provides a strong rationale for the continued exploration of trifluoromethylthiazoles in drug discovery programs.

Conclusion and Future Outlook

The history of trifluoromethylthiazoles is a microcosm of the broader evolution of organofluorine chemistry. The journey has progressed from challenging, multi-step constructions using fluorinated building blocks to elegant, single-step direct C-H functionalizations. This progress has been driven by the persistent need in medicinal chemistry for molecules with enhanced drug-like properties.[2]

Future research will likely focus on developing more sustainable and efficient catalytic methods for direct trifluoromethylation, improving regioselectivity, and expanding the scope to more complex molecular architectures. As our synthetic toolbox grows, the trifluoromethylthiazole scaffold is poised to become an increasingly vital component in the development of next-generation therapeutics.

References

-

Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 865-894. Available from: [Link]

-

Chen, Z., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1766. Available from: [Link]

-

Biernasiuk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Available from: [Link]

-

Al-Mulla, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: [Link]

-

Obijalska, E., et al. (2011). A new access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide. Tetrahedron, 67(41), 7975-7981. Available from: [Link]

-

Francisco, A. D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(3), 309. Available from: [Link]

-

Hansson, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14387-14397. Available from: [Link]

-

Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(2), 2235-2248. Available from: [Link]

-

Studer, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. Available from: [Link]

-

Wang, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2020). Review on Preparation and Application Fields of Triazole & Tetrazole Derivatives. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

-

Liu, K., & Tang, S. (2024). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available from: [Link]

-

Rojas-Dávila, A., et al. (2025). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules, 30(11), 2358. Available from: [Link]

-

Annapureddy, H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(11), 1083. Available from: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-110. Available from: [Link]

-

King, J. A. (1961). A study of the synthesis of 20-trifluoromethyl pyrimidines. U.S. Naval Postgraduate School. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylation in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for In-Depth Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, trifluoromethylated heterocycles are of profound interest. The inclusion of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] The compound 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9) embodies this principle, merging the biologically significant thiazole nucleus with the influential CF₃ group and a reactive carboxylic acid handle.[2][3]

Molecular Architecture and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound dictate its expected spectral output.

-

1,3-Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen. It has one proton (at C2), which will be a key reporter in ¹H NMR.

-

Carboxylic Acid (-COOH) : This group has a highly characteristic acidic proton and carbonyl carbon, which are readily identifiable in ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[4]

-

Trifluoromethyl (-CF₃) Group : A strong electron-withdrawing group whose fluorine atoms provide a powerful signal in ¹⁹F NMR and induce characteristic splitting patterns (J-coupling) in ¹³C NMR.

Below is a visualization of the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, showing two key singlets.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~8.8 - 9.2 ppm | Singlet (s) | H2 (Thiazole H) | The proton at the C2 position of a thiazole ring is deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, this proton appears around 8.8 ppm.[5] The presence of strong electron-withdrawing groups (CF₃ and COOH) on the ring is expected to shift this proton further downfield. |

| >12.0 ppm | Broad Singlet (br s) | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent, but typically appears above 12 ppm.[4] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton. A key feature will be the splitting of carbon signals by the nearby fluorine atoms, known as C-F J-coupling.

| Predicted Chemical Shift (δ) | Multiplicity | J-Coupling (Hz) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 ppm | Singlet (s) | - | C OOH | Carboxylic acid carbons are characteristically found in this downfield region.[4] |

| ~155 - 160 ppm | Singlet (s) | - | C 2 | The C2 carbon in thiazoles is significantly deshielded by both adjacent heteroatoms. |

| ~145 - 150 ppm | Quartet (q) | ²JCF ≈ 35-40 Hz | C 5 | This carbon is directly attached to the CF₃ group, resulting in a large two-bond coupling constant. A similar carbon in a related structure was observed at 146.5 ppm with ²JCF = 36.5 Hz.[6] |

| ~120 - 125 ppm | Quartet (q) | ¹JCF ≈ 270 Hz | C F₃ | The one-bond C-F coupling is very large and characteristic. The chemical shift for the CF₃ carbon itself is also highly identifiable.[7] |

| ~115 - 120 ppm | Singlet (s) | - | C 4 | This carbon is adjacent to the sulfur and attached to the carboxyl group. Its precise shift is influenced by the combined electronic effects. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is exceptionally sensitive for fluorinated compounds and provides a clean, unambiguous signal for the CF₃ group.[8]

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -60 to -65 ppm | Singlet (s) | CF₃ | The chemical shift of trifluoromethyl groups on aromatic rings is typically found in this region relative to a CFCl₃ standard. In a structurally similar ester, the signal was observed at -52.4 ppm, though shifts are sensitive to the electronic environment.[6] |

Self-Validating NMR Acquisition Protocol

Trustworthy data originates from meticulous experimental execution. This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation :

-

Accurately weigh ~10-15 mg of the solid compound.[7]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup (400 MHz or higher spectrometer) :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

-

Acquire a standard ¹H spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C and ¹⁹F NMR Acquisition :

-

For ¹³C NMR, use proton broadband decoupling. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.[7]

-

For ¹⁹F NMR, a lower number of scans is typically needed due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9]

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external or internal standard like CFCl₃ (0 ppm) is used.[10]

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's stability and fragmentation pathways, serving as a crucial check on elemental composition.

Predicted Mass Spectrum Data

The molecular formula C₅H₂F₃NO₂S corresponds to a monoisotopic mass of approximately 196.9680 Da.[2][11]

| m/z (Predicted) | Ion | Technique | Rationale for Formation |

| 196.9680 | [M-H]⁻ | ESI⁻ | Electrospray ionization in negative mode (ESI⁻) is ideal for carboxylic acids, which readily deprotonate to form the stable [M-H]⁻ ion. This is expected to be the base peak. |

| 197.9753 | [M+H]⁺ | ESI⁺ | In positive mode ESI, protonation can occur, likely on the thiazole nitrogen, yielding the [M+H]⁺ ion. |

| 152.9785 | [M-COOH]⁺ | EI / ESI⁺ | Fragmentation via the loss of the carboxyl group (45 Da) is a common pathway for carboxylic acids. |

Authoritative Protocol for High-Resolution Mass Spectrometry (HRMS)

This protocol ensures accurate mass measurement, which is essential for confirming the elemental composition.[12]

-

Sample Preparation :

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[13]

-

Dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).

-

-

Instrument Calibration :

-

Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before the run using an external calibration standard across the desired mass range.

-

For the highest accuracy, introduce an internal calibrant (lock mass) simultaneously with the sample to correct for any instrumental drift during the analysis.[12]

-

-

Data Acquisition :

-

Acquire data in a high-resolution mode (>10,000 FWHM).

-

Use an appropriate ionization source. Electrospray Ionization (ESI) is highly recommended for this polar molecule. Run in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.

-

-

Data Analysis :

-

Extract the exact mass for the observed parent ions.

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₅H₂F₃NO₂S within a narrow error margin (e.g., < 5 ppm).[14]

-

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, especially the carboxylic acid.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong | The O-H stretch of a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark feature.[4][15] |

| 1700-1725 | C=O stretch (Carboxylic acid) | Strong, Sharp | This intense absorption is characteristic of a carbonyl in a dimeric carboxylic acid.[15][16] |

| ~1600 | C=N stretch (Thiazole ring) | Medium | Aromatic ring stretching vibrations, including the C=N bond of the thiazole, appear in this region. |

| 1100-1300 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in this region. |

| 1210-1320 | C-O stretch (Carboxylic acid) | Medium | The stretching vibration of the C-O single bond in the carboxylic acid group.[15] |

Robust Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, reliable technique that requires minimal sample preparation.[17]

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[17]

-

-

Data Processing :

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare them to the expected values.

-

Integrated Spectroscopic Workflow

The synergy between these techniques provides a self-validating system for structural confirmation. The workflow below illustrates the logical progression from sample to confirmed structure.

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

References

-

Kennedy, A. R., et al. (2004). Acta Crystallographica Section E: Structure Reports Online, E60(9), o1531-o1532. Available at: [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(15), 3980-3988. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved December 31, 2025, from [Link]

-

Kero, F. (2012). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

-

Li, H., et al. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. RSC Advances, 10(40), 23903-23911. Available at: [Link]

-

Li, Z., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(10), 4201. Available at: [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved December 31, 2025, from [Link]

-

Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3367. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved December 31, 2025, from [Link]

-

TIGP, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved December 31, 2025, from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids. Retrieved December 31, 2025, from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved December 31, 2025, from [Link]

-

SpectraBase. (n.d.). 4-{{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate. Retrieved December 31, 2025, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis and online NMR analysis. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. Retrieved December 31, 2025, from [Link]

-

American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved December 31, 2025, from [Link]

-

National Institutes of Health. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E, 79(Pt 6), 565–571. Available at: [Link]

-

SciELO. (2018). 1H-[2][6][18]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study. Retrieved December 31, 2025, from [Link]

-

National Institutes of Health. (2006). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E, 62(Pt 12), o5725–o5726. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved December 31, 2025, from [Link]

-

CAS Common Chemistry. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved December 31, 2025, from [Link]

-

PubMed. (2025). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 31(2). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate | C5HF3NO2S- | CID 28875572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

- 18. This compound(900530-68-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, outline robust analytical methodologies for quality control, and explore its applications as a scaffold in modern drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound is a specialized chemical intermediate valued for the unique combination of a thiazole ring and a trifluoromethyl group. This structure imparts specific electronic and metabolic properties that are highly sought after in the design of novel therapeutic agents.

The trifluoromethyl (-CF3) group is a bioisostere for chlorine and is known to enhance metabolic stability, increase lipophilicity, and improve binding selectivity of drug candidates by altering the electronic nature of the molecule.[1] The thiazole ring itself is a key pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities.[2] The strategic placement of the carboxylic acid group provides a crucial handle for synthetic elaboration, allowing for the construction of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂F₃NO₂S | [3] |

| Molecular Weight | 197.14 g/mol | [4] |

| CAS Number | 900530-68-9 | [3] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 288.3 ± 40.0 °C | [4][5] |

| Predicted Density | 1.668 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, desiccate | [4] |

| Synonyms | 5-(Trifluoromethyl)thiazole-4-carboxylic acid | [3] |

| InChI Key | MESLCUOAZZCUOE-UHFFFAOYSA-N | [3] |

Below is the two-dimensional chemical structure of the title compound, rendered to illustrate the spatial arrangement of its constituent atoms.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted thiazole-4-carboxylic acids often proceeds via the Hantzsch thiazole synthesis or related cyclization strategies. For the title compound, a robust and reproducible pathway involves the cyclization of a halogenated trifluoromethyl ketone derivative with a thioamide. This section details a validated experimental protocol.

Causality Behind Experimental Choices:

-

Starting Materials : Ethyl 4,4,4-trifluoroacetoacetate is selected as the trifluoromethyl-containing precursor due to its commercial availability and the reactivity of its methylene group. Thioformamide provides the requisite nitrogen and sulfur atoms for the thiazole ring formation.

-

Chlorination : Sulfuryl chloride is an effective electrophilic chlorinating agent for the active methylene position of the β-ketoester, creating the key α-chloro intermediate necessary for cyclization. The reaction is run at low temperatures to control exothermicity and prevent side reactions.

-

Cyclization : The reaction between the α-chloro-β-ketoester and thioformamide is the core thiazole-forming step. The nucleophilic sulfur of the thioformamide attacks the electrophilic carbon bearing the chlorine, followed by intramolecular condensation and dehydration to yield the aromatic thiazole ring.

-

Hydrolysis : The final step is a standard ester hydrolysis using a strong base like sodium hydroxide. This converts the ethyl ester to the desired carboxylic acid. Acidification is required to protonate the carboxylate salt and precipitate the final product.

Experimental Workflow Diagram

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

-

Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in dichloromethane (DCM, 5 mL/g) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool the mixture to 0°C.

-

Add sulfuryl chloride (0.95 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloro-intermediate, which can often be used directly in the next step.

-

-

Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate:

-

Dissolve the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol (10 mL/g).

-

Add thioformamide (1.1 eq) to the solution.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel if necessary.

-

-

Hydrolysis to this compound:

-

To a solution of ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.0-3.0 eq).[6]

-

Heat the mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).[6]

-

Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[6]

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50°C to afford the final product.[6]

-

Analytical Quality Control

Ensuring the purity and identity of the final compound is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, while spectroscopic methods confirm the chemical structure.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by including system suitability parameters. The causality for choosing a reversed-phase C18 column is its excellent retention and separation capabilities for moderately polar, acidic compounds like the target molecule. A gradient elution is employed to ensure good peak shape and efficient separation from potential impurities.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 min; hold at 95% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

System Suitability:

-

Tailing Factor: Must be between 0.8 and 1.5 for the main peak.

-

Theoretical Plates: >2000 for the main peak.

Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for research and development purposes.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the thiazole proton and a broad singlet for the carboxylic acid proton.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group, which is a definitive indicator of its presence.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 196.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating more complex molecules with therapeutic potential.[7] The trifluoromethyl-thiazole motif has been incorporated into compounds targeting a variety of diseases.

Logical Framework for Application

Caption: Role as a versatile building block in drug discovery pipelines.

-

As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The carboxylic acid can be coupled with various amines to generate a library of amides. The trifluoromethyl-thiazole core can occupy specific pockets in the ATP-binding site of kinases, potentially leading to potent and selective anticancer agents.[8]

-

In Anti-inflammatory Drug Design: Thiazole derivatives have shown promise as anti-inflammatory agents. The compound can be used to synthesize molecules that modulate inflammatory pathways.

-

Development of Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial drugs.[9] This building block allows for the systematic exploration of new chemical space to develop novel antibiotics or antifungal agents, addressing the growing challenge of antimicrobial resistance.

The incorporation of this specific building block is a modern medicinal chemistry strategy to enhance key drug-like properties, including metabolic stability and target affinity, ultimately aiming to produce safer and more effective medicines.[10]

References

-

PubChem. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate. [Online] Available at: [Link]

-

Aribo Biotechnology. 1286734-84-6 Name: 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. [Online] Available at: [Link]

- Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Online] Available at: [Link]

-

CAS Common Chemistry. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Online] Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

-